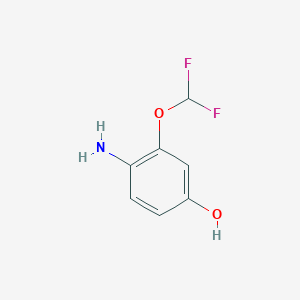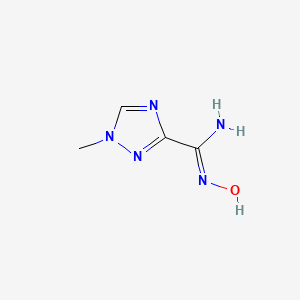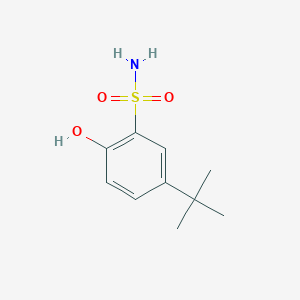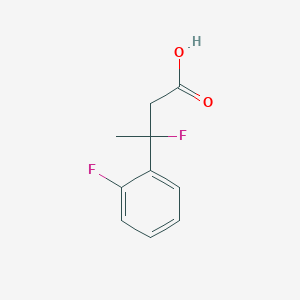
(E)-2-(2-((2-Methylhydrazono)methyl)phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(2-((2-Methylhydrazono)methyl)phenyl)acetic acid is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N) adjacent to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-((2-Methylhydrazono)methyl)phenyl)acetic acid typically involves the condensation of 2-methylhydrazine with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acetic acid or hydrochloric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-(2-((2-Methylhydrazono)methyl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydrazone group can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form hydrazines or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Azines or nitroso compounds.
Reduction: Hydrazines or primary amines.
Substitution: Halogenated derivatives of the phenyl ring.
Applications De Recherche Scientifique
(E)-2-(2-((2-Methylhydrazono)methyl)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal complexes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (E)-2-(2-((2-Methylhydrazono)methyl)phenyl)acetic acid involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenyl ring may also participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-2-(2-((2-Methylhydrazono)methyl)phenyl)propanoic acid
- (E)-2-(2-((2-Methylhydrazono)methyl)phenyl)butanoic acid
- (E)-2-(2-((2-Methylhydrazono)methyl)phenyl)pentanoic acid
Uniqueness
(E)-2-(2-((2-Methylhydrazono)methyl)phenyl)acetic acid is unique due to its specific hydrazone linkage and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C10H12N2O2 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
2-[2-[(E)-(methylhydrazinylidene)methyl]phenyl]acetic acid |
InChI |
InChI=1S/C10H12N2O2/c1-11-12-7-9-5-3-2-4-8(9)6-10(13)14/h2-5,7,11H,6H2,1H3,(H,13,14)/b12-7+ |
Clé InChI |
PXIMLZIMTGCTQP-KPKJPENVSA-N |
SMILES isomérique |
CN/N=C/C1=CC=CC=C1CC(=O)O |
SMILES canonique |
CNN=CC1=CC=CC=C1CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Bromo-1-[5-(trifluoromethyl)pyrazin-2-yl]ethanone](/img/structure/B12971647.png)










![2-(Chloromethyl)-7-methoxybenzo[d]thiazole](/img/structure/B12971710.png)
